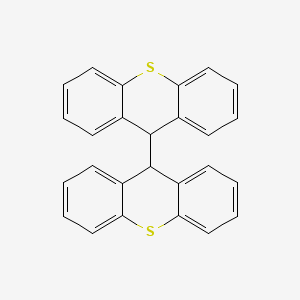
9H,9'H-9,9'-Bithioxanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H,9’H-9,9’-Bithioxanthene is a chemical compound characterized by its unique structure, which includes two thioxanthene units connected through a central bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-9,9’-Bithioxanthene typically involves the reaction of thioxanthene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the central bond between the two thioxanthene units. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of 9H,9’H-9,9’-Bithioxanthene may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 9H,9’H-9,9’-Bithioxanthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Thioxanthene sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Halogenated thioxanthenes.
科学的研究の応用
9H,9’H-9,9’-Bithioxanthene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its aromatic properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
作用機序
The mechanism by which 9H,9’H-9,9’-Bithioxanthene exerts its effects is primarily through its interaction with biological molecules. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions makes it a candidate for modulating oxidative stress pathways in cells.
類似化合物との比較
Thioxanthene: A single-unit structure similar to one half of 9H,9’H-9,9’-Bithioxanthene.
Xanthene: Lacks the sulfur atoms present in thioxanthene and bithioxanthene.
Dibenzothiophene: Contains sulfur atoms but differs in the arrangement of the aromatic rings.
Uniqueness: 9H,9’H-9,9’-Bithioxanthene is unique due to its dual thioxanthene structure, which imparts distinct electronic and chemical properties.
特性
CAS番号 |
10496-86-3 |
|---|---|
分子式 |
C26H18S2 |
分子量 |
394.6 g/mol |
IUPAC名 |
9-(9H-thioxanthen-9-yl)-9H-thioxanthene |
InChI |
InChI=1S/C26H18S2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |
InChIキー |
RFNRPJOXKCJDIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C4C5=CC=CC=C5SC6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


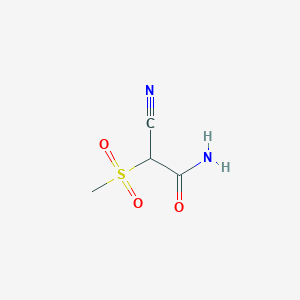
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
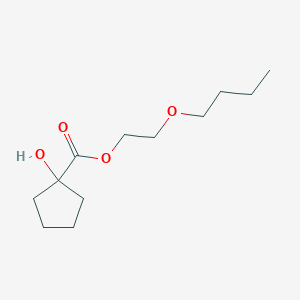

![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)
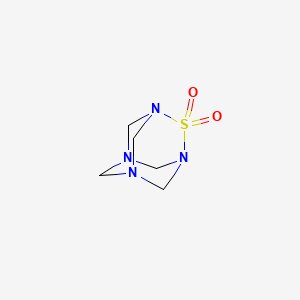

![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
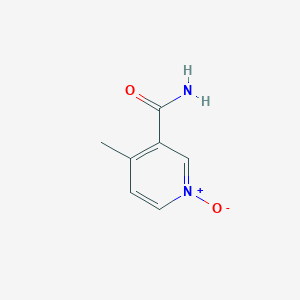
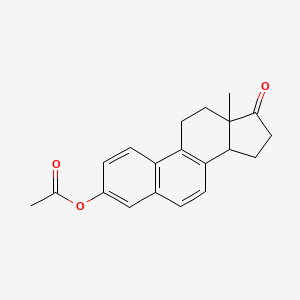
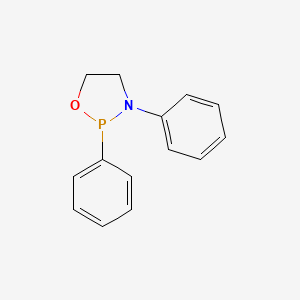
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
